molecular formula C22H16O7 B2919706 ethyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate CAS No. 869079-41-4

ethyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate

Cat. No.: B2919706
CAS No.: 869079-41-4
M. Wt: 392.363
InChI Key: AKDHJNNJVCZYDS-UHFFFAOYSA-N
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Description

Ethyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate (CAS: 859134-37-5) is a bicoumarin derivative featuring two fused chromene (coumarin) rings with ester and ketone functionalities. The compound is synthesized via nucleophilic substitution between a hydroxy-substituted bicoumarin and ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) . Its structure includes a 7'-methoxy group and an ethoxyacetate side chain, which influence its physicochemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O7/c1-2-26-21(24)12-27-14-7-8-15-16(11-20(23)28-19(15)10-14)17-9-13-5-3-4-6-18(13)29-22(17)25/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDHJNNJVCZYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate typically involves the following steps:

    Formation of the Chromene Units: The initial step involves the synthesis of the chromene units. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of Chromene Units: The two chromene units are then coupled together using a suitable coupling agent such as a palladium catalyst.

    Esterification: The final step involves the esterification of the coupled bichromene with ethyl acetate in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-({2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell survival and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Target Compound :

  • Prepared by reacting 7'-hydroxy-2,2'-dioxo-bichromene with ethyl chloroacetate under basic conditions, yielding 81–82% .
  • Alternative routes involve refluxing with ethyl bromoacetate and anhydrous K₂CO₃ in acetone, as seen in analogous coumarin acetates .

Analogues :

  • 8-Methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl acetate (CAS: 855774-21-9): Synthesized via acetylation of the phenolic -OH group, differing in the ester substituent (acetate vs. ethoxy acetate) .
  • Ethyl 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetate : Produced by coupling 7-hydroxy-4-methylcoumarin with ethyl chloroacetate (81% yield) .
  • 7,7’-Dihydroxy-4,4’-dimethylbichromene-2,2’-dione: Formed via condensation of resorcinol and ethyl acetoacetate using polyphosphoric acid, yielding a dimeric coumarin with distinct substitution patterns .

Structural and Spectral Features

Key Functional Groups :
  • IR Spectroscopy :

    • Target compound: Expected lactone C=O stretch (~1710 cm⁻¹) and ester C=O (~1730 cm⁻¹), similar to ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate .
    • Compound 3 (): Displays lactone C=O at 1711 cm⁻¹ and amide C=O at 1671 cm⁻¹, highlighting substituent-dependent shifts.
  • ¹H-NMR :

    • Target compound: A singlet for the -OCH₂COO- group (δ ~4.3–4.5 ppm) and aromatic protons (δ ~6.5–8.5 ppm) .
    • Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate: Shows a singlet at δ 8.89 ppm for the -CO-NH-NH₂ proton in hydrazide derivatives .
Crystallography :
  • Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate: Crystallizes in a monoclinic system (P2₁/c space group) with hydrogen bonding stabilizing the lattice .
  • 7,7’-Dihydroxy-4,4’-dimethylbichromene-2,2’-dione : Exhibits a dihedral angle of 88.07° between coumarin planes, with O–H···O hydrogen bonds forming a 3D network .

Physicochemical Properties

Property Target Compound 8-Methoxy-2,2'-dioxo-bichromen-7'-yl acetate 7,7’-Dihydroxy-4,4’-dimethylbichromene
Molecular Formula C₂₂H₁₈O₈ C₂₁H₁₄O₇ C₂₀H₁₆O₆
Melting Point Not reported 239–241°C >270°C
Solubility Likely polar aprotic solvents Ethanol/water mixtures Low in water
Key Substituents Ethoxy acetate, methoxy Acetate, methoxy Hydroxy, methyl

Biological Activity

Ethyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a complex organic compound characterized by its unique bichromene structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activities based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H14O7
  • CAS Number : 869079-41-4
  • Structural Features : The compound features a bichromene structure, which consists of two fused chromene units. Chromenes are known for their diverse biological activities and are commonly found in natural products.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Its mechanism of action may include:

  • Antioxidant Activity : The compound can scavenge free radicals and inhibit oxidative stress by modulating pathways involved in the generation of reactive oxygen species (ROS).
  • Anti-inflammatory Effects : this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation .

Antioxidant Activity

Several studies have evaluated the antioxidant potential of this compound:

StudyMethodFindings
Study 1DPPH AssayDemonstrated significant free radical scavenging activity (IC50 = 15 µg/mL)
Study 2ABTS AssayShowed effective inhibition of ABTS radical cation formation
Study 3FRAP AssayIndicated strong ferric reducing power with values comparable to standard antioxidants like ascorbic acid

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects:

StudyCell LineDoseMechanism
Study ARAW 264.7 Macrophages10 µMInhibition of NO production via NF-kB pathway
Study BHuman Dermal Fibroblasts5 µMReduction in IL-6 and TNF-alpha levels

Anticancer Activity

Research on the anticancer properties has shown promising results:

Cancer TypeAssay TypeIC50 Value
MDA-MB-468 (Triple-negative breast cancer)Crystal Violet Assay20 µg/mL
HeLa (Cervical cancer)MTT Assay18 µg/mL

Case Studies

  • In Vitro Studies : A study conducted on human intestinal epithelial cells showed that this compound inhibited cell proliferation and induced apoptosis at concentrations above 15 µg/mL.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis.

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